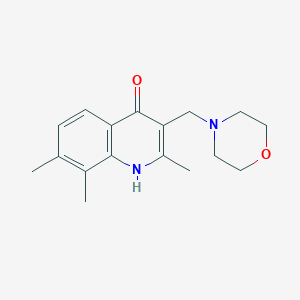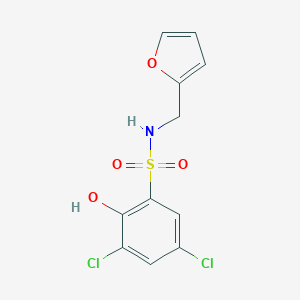
(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(4-((2-Chlorobenzyl)oxy)phenyl)acrylic acid, also known as E-3-CBA, is a compound found naturally in plants, fungi, and bacteria. It is a colorless solid with a molecular weight of 249.6 g/mol and a melting point of 179-180 °C. E-3-CBA has been studied for its potential applications in scientific research, due to its unique properties.
Applications De Recherche Scientifique
Optoelectronic Properties and Synthesis Strategies
Optoelectronic Properties : A study on 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, a compound with structural similarities, revealed its potential as a nonlinear optical material. The work assessed its structural, optoelectronic, and thermodynamic properties, suggesting its utility in dye-sensitized solar cells (DSSC) and other optoelectronic applications (Fonkem et al., 2019).
Corrosion Inhibition : Research on (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid demonstrated its ability to form self-assembled films on iron surfaces, showcasing significant protection against iron corrosion. This study highlights the molecule's potential in creating protective coatings for metal surfaces (Zhang Zhe et al., 2009).
Synthesis and Pharmacophore Studies : Compounds containing the acrylic acid moiety, such as (E)-3-(4-(substituted)-phenyl)acrylic acids, have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including HepG2 and NCI tumor cell lines. These studies contribute to understanding the structure-activity relationship in drug design, particularly in cancer therapeutics (Abdel-Atty et al., 2014).
Palladium-Catalyzed Copolymerization : Ethylene-co-acrylic acid copolymers, produced through a palladium-catalyzed process, exhibit improved control over microstructures and material properties. This method addresses the limitations of traditional radical polymerization, suggesting applications in developing advanced polymeric materials with specific functional properties (Dai & Chen, 2018).
Liquid Crystalline Polymers : Studies on acrylate-containing polymers reveal their potential in creating liquid crystalline materials with specific phase behaviors and electro-optical properties, suitable for applications in displays and other optoelectronic devices (Tsai et al., 1994).
Propriétés
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-15-4-2-1-3-13(15)11-20-14-8-5-12(6-9-14)7-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYHVXKEHLZQP-JXMROGBWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Ethyl 6-methyl 4-[(2-hydroxyethyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B362912.png)
![5-Methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362918.png)


![7-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362935.png)
![N-(4-chlorophenyl)-2-{[(cyclohexylcarbamoyl)methyl]sulfanyl}acetamide](/img/structure/B362939.png)
![1-(4-fluorophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B362950.png)


![2-[(2-Methoxyphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B362962.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362970.png)
![2-(Furan-2-ylmethylamino)-3-(furan-2-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B362971.png)